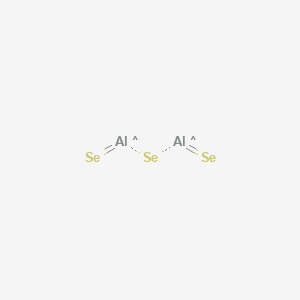
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is a heterocyclic compound that contains a quinoxaline ring system. . The presence of the hydroxyamino and carbaldehyde functional groups in this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound, followed by further functionalization. . The reaction conditions often require high temperatures and the use of strong acid catalysts.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of phosphate-based heterogeneous catalysts, have been explored to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyamino group makes it susceptible to oxidation, while the carbaldehyde group can participate in nucleophilic addition reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Acidic or basic conditions may be employed depending on the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroxyquinoxalines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes and interfere with DNA synthesis . The hydroxyamino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, quinoxaline, lacks the hydroxyamino and carbaldehyde groups but shares the core heterocyclic structure.
Quinazoline: An isomer of quinoxaline, quinazoline has a similar ring structure but different functional groups.
Phthalazine: Another isomer, phthalazine, also shares a similar ring structure but differs in the position of nitrogen atoms.
Uniqueness
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is unique due to the presence of both hydroxyamino and carbaldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. These functional groups also enhance the compound’s biological activity, making it a valuable target for drug discovery and development .
Properties
CAS No. |
35975-41-8 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(hydroxyamino)-2H-quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2/c13-6-12-5-9(11-14)10-7-3-1-2-4-8(7)12/h1-4,6,14H,5H2,(H,10,11) |
InChI Key |
ZQWJTZIRXOQEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N1C=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)

![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
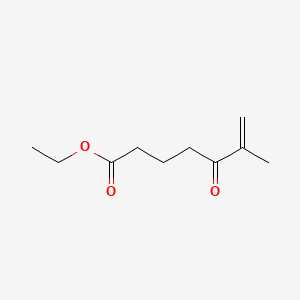
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
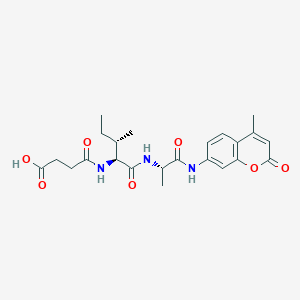
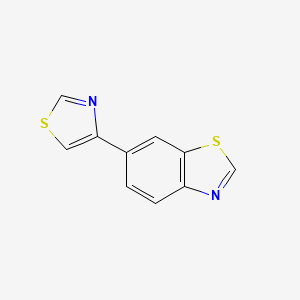

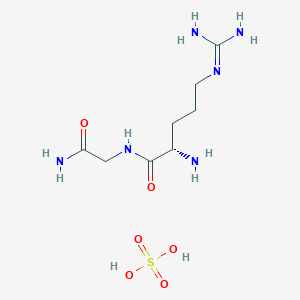
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
